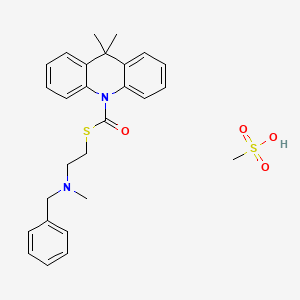
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(methyl(phenylmethyl)amino)ethyl) ester,monomethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(methyl(phenylmethyl)amino)ethyl) ester,monomethanesulfonate is a Drug / Therapeutic Agent.
Aplicaciones Científicas De Investigación
Condensation Reactions and Mechanisms : Acridine compounds, similar to the one , are involved in various condensation reactions. For instance, Phenylsulfonylcarbanion reacts with acridine to produce methylated products, offering insights into reaction mechanisms and potential applications in synthetic chemistry (Yamamoto, Nisimura, & Nozaki, 1971).
Chemiluminescence Properties : Derivatives of acridinium, like 10-methyl-9-(phenoxycarbonyl)acridinium, have been studied for their chemiluminescent properties. These compounds show potential in developing new chemiluminescent systems with applications in analytical chemistry (Krzymiński et al., 2010).
Chemiluminescent Acridinium Compounds for Detection : Acridinium compounds linked to hydroxamic and sulphohydroxamic acids demonstrate high chemiluminescence efficiency and stability. These compounds can be used in sensitive detection methods, highlighting their utility in bioanalytical applications (Renotte, Sarlet, Thunus, & Lejeune, 2000).
Synthesis and Characterization of Acridinium Esters : Novel acridinium ester derivatives have been synthesized and characterized for their chemiluminescence under neutral conditions. Their applications in detecting hydrogen peroxide and glucose demonstrate their potential in clinical diagnostics and environmental monitoring (Nakazono et al., 2017).
Simultaneous Detection of Multiple Nucleic Acid Targets : Acridinium esters have been used as detection labels in nucleic acid probe-based systems. This has enabled simultaneous detection and quantification of multiple nucleic acid targets, proving useful in molecular diagnostics (Nelson, Cheikh, Matsuda, & Becker, 1996).
Propiedades
Número CAS |
38025-51-3 |
|---|---|
Nombre del producto |
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(methyl(phenylmethyl)amino)ethyl) ester,monomethanesulfonate |
Fórmula molecular |
C27H32N2O4S2 |
Peso molecular |
512.7 g/mol |
Nombre IUPAC |
S-[2-[benzyl(methyl)amino]ethyl] 9,9-dimethylacridine-10-carbothioate;methanesulfonic acid |
InChI |
InChI=1S/C26H28N2OS.CH4O3S/c1-26(2)21-13-7-9-15-23(21)28(24-16-10-8-14-22(24)26)25(29)30-18-17-27(3)19-20-11-5-4-6-12-20;1-5(2,3)4/h4-16H,17-19H2,1-3H3;1H3,(H,2,3,4) |
Clave InChI |
SWSUPUINLLOFQE-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)SCCN(C)CC4=CC=CC=C4)C.CS(=O)(=O)O |
SMILES canónico |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)SCCN(C)CC4=CC=CC=C4)C.CS(=O)(=O)O |
Apariencia |
Solid powder |
Otros números CAS |
38025-51-3 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(methyl(phenylmethyl)amino)ethyl) ester,monomethanesulfonate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



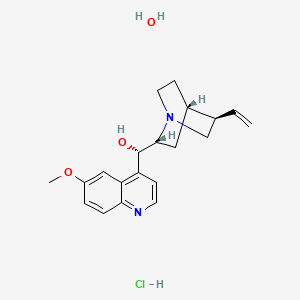
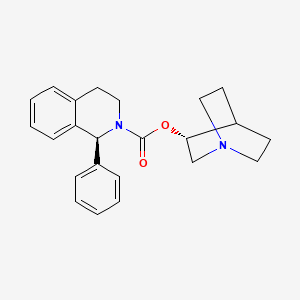
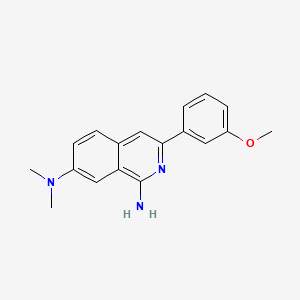
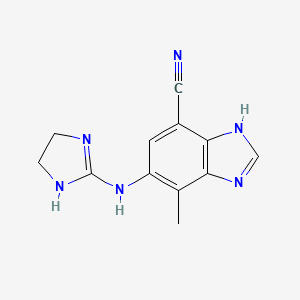
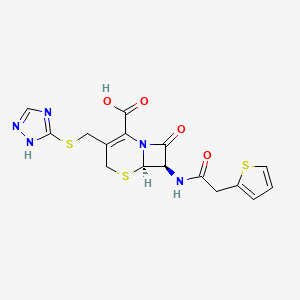
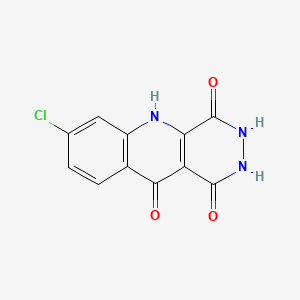
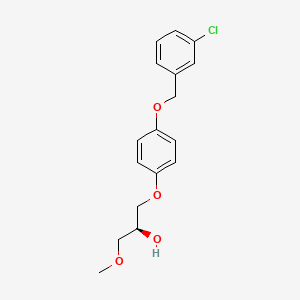
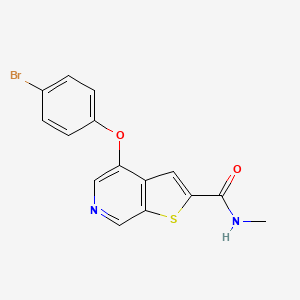
![3-[(Z)-2-carboxy-2-phenylethenyl]-4,6-dichloro-1H-indole-2-carboxylic acid](/img/structure/B1663836.png)
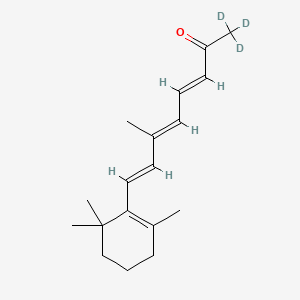
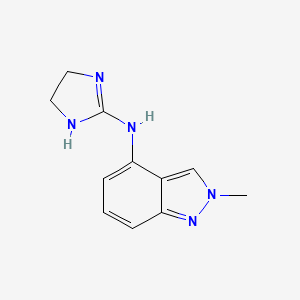
![1-Cycloheptyl-1-[[3-[[cycloheptyl-[[4-(dimethylamino)phenyl]carbamoyl]amino]methyl]phenyl]methyl]-3-[4-(dimethylamino)phenyl]urea](/img/structure/B1663843.png)
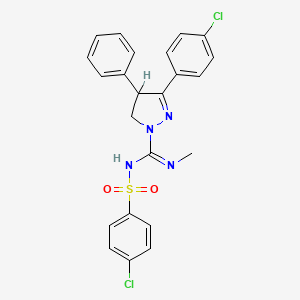
![Pyridine, 4-[2-(4-fluorophenyl)-5-(1-methyl-4-piperidinyl)-1H-pyrrol-3-yl]-](/img/structure/B1663845.png)